REACTION_CXSMILES
|
[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[N:14]([CH2:15][CH2:16][CH:17]([CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[OH:18])[C:13](=[O:25])[NH:12][C:11]1=[O:26])([OH:3])=[O:2].[CH2:27](O)[CH3:28]>S(=O)(=O)(O)O>[CH2:27]([O:2][C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[N:14]([CH2:15][CH2:16][CH:17]([CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)[OH:18])[C:13](=[O:25])[NH:12][C:11]1=[O:26])=[O:3])[CH3:28]
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CCCCCCC1C(NC(N1CCC(O)C1CCCCC1)=O)=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The alcohol was evaporated
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Type
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ADDITION
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Details
|
water was added
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Type
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EXTRACTION
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Details
|
the precipitated oil was extracted with ether
|
Type
|
WASH
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Details
|
The ether solution was washed with sodium bicarbonate solution and with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CCCCCCC1C(NC(N1CCC(O)C1CCCCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |